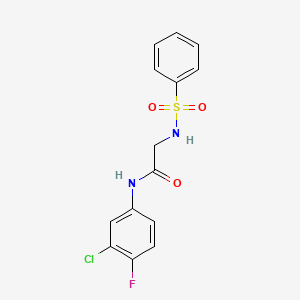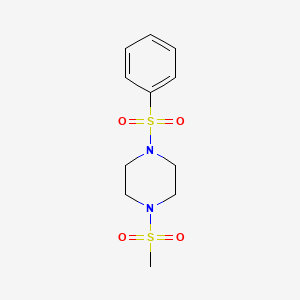
1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine
Übersicht
Beschreibung
1-(Methylsulfonyl)-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals
Wissenschaftliche Forschungsanwendungen
1-(Methylsulfonyl)-4-(phenylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive piperazine derivatives.
Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine typically involves the reaction of piperazine with methylsulfonyl chloride and phenylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Methylsulfonyl)-4-(phenylsulfonyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl groups, although this requires specific reagents and conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of piperazine derivatives without sulfonyl groups.
Wirkmechanismus
The mechanism of action of 1-(methylsulfonyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of sulfonyl groups can influence its binding affinity to enzymes or receptors, potentially leading to inhibition or activation of certain biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Methylsulfonyl)piperazine: Lacks the phenylsulfonyl group, which may result in different chemical and biological properties.
4-(Phenylsulfonyl)piperazine:
1,4-Bis(phenylsulfonyl)piperazine: Contains two phenylsulfonyl groups, which may enhance its stability and reactivity.
Uniqueness
1-(Methylsulfonyl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both methylsulfonyl and phenylsulfonyl groups, which can impart distinct chemical and biological properties. This dual functionality can make it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceutical agents.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S2/c1-18(14,15)12-7-9-13(10-8-12)19(16,17)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPWOGZQRNEIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-[(2-ethylbutanoyl)amino]benzoic acid](/img/structure/B5887288.png)
![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5887290.png)
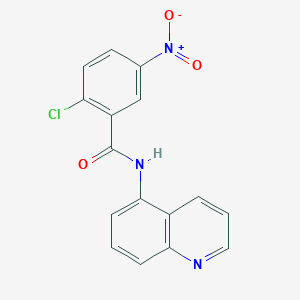
![2-(2,4-dimethylphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5887308.png)
![N-[(3-cyanophenyl)carbamothioyl]acetamide](/img/structure/B5887310.png)


![2-{[3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B5887331.png)
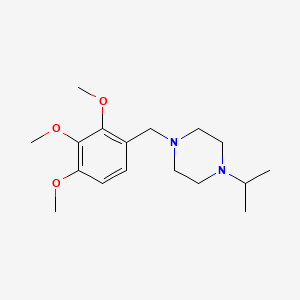
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B5887341.png)
![N-(3-fluorophenyl)-2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5887351.png)
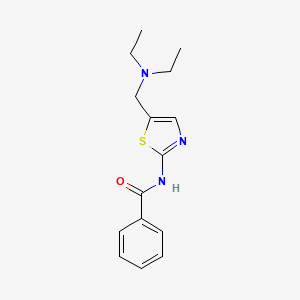
![3-(2-furylmethyl)-4-imino-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5887381.png)
